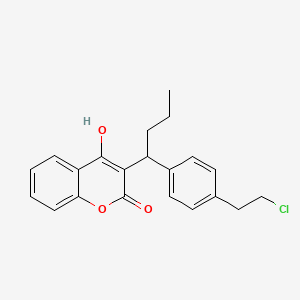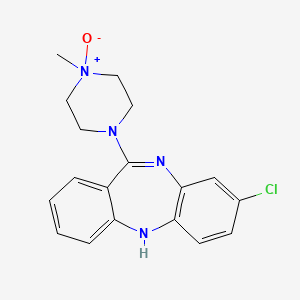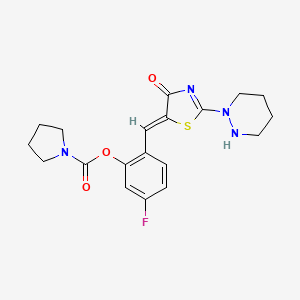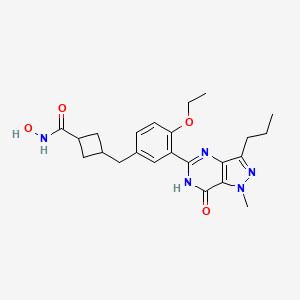![molecular formula C19H23N3O4 B606805 [2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone CAS No. 1860793-58-3](/img/structure/B606805.png)
[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPUY201112 is a novel inhibitor of heat shock protein Hsp90, inducing p53-mediated apoptosis in MCF-7 cells.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Synthesis and Structural Investigation : Compounds with similar structures have been synthesized and structurally analyzed through techniques like single-crystal X-ray diffraction. These studies provide insights into the crystallization, conformational disorder, and molecular interactions of such compounds (Akkurt et al., 2003).
Chemical Synthesis Processes : Research has been conducted on the synthesis of related compounds using various chemical processes, contributing to the understanding of the chemical behavior and potential applications of these compounds in different fields (Gein et al., 2020).
Pharmaceutical Research
Potential Pharmaceutical Applications : Compounds with a similar structure have been explored for their potential applications in pharmaceuticals, such as in the treatment of specific diseases. These studies are crucial in discovering new drugs and therapeutic agents (Kumar et al., 1997).
PET Imaging for Parkinson's Disease : Research on similar compounds has led to the synthesis of potential PET (Positron Emission Tomography) imaging agents for Parkinson's disease, indicating the diagnostic and therapeutic applications of these compounds in neurology (Wang et al., 2017).
Material Science Applications
- Electrochromic Materials : Studies have been conducted on compounds with similar structures for their application in electrochromic materials. This research can lead to advancements in display technologies and energy-efficient windows (Kim et al., 2016).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Some compounds with a similar structure have demonstrated antimicrobial properties. This can be important in the development of new antibiotics and antifungal agents (Rusnac et al., 2020).
Eigenschaften
CAS-Nummer |
1860793-58-3 |
|---|---|
Produktname |
[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone |
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.41 |
IUPAC-Name |
(2,4-Dihydroxy-5-isopropyl-phenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-methanone |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
BNTRGXQGSZZFCB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C(C)C)=C(O)C=C1O)N2CCC3=NC(OCC)=NC=C3C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPUY 201112; CPUY-201112; CPUY201112 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)